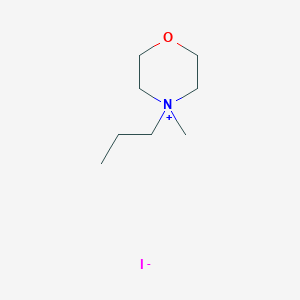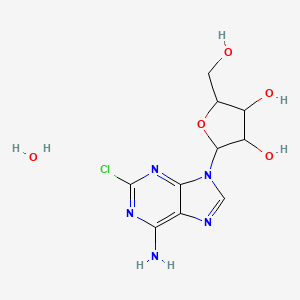
4-Methyl-4-propylmorpholin-4-ium iodide
Vue d'ensemble
Description
4-Methyl-4-propylmorpholin-4-ium iodide, also known as MPMI, is a versatile compound that has gained attention in scientific research due to its unique properties. MPMI is a quaternary ammonium salt with a morpholine ring and an iodide ion. It is a white crystalline powder that is soluble in water and other polar solvents. MPMI has been used in various fields of research, including biochemistry, pharmacology, and organic synthesis.
Mécanisme D'action
4-Methyl-4-propylmorpholin-4-ium iodide acts as a phase transfer catalyst by facilitating the transfer of a reactant from one phase to another. This is achieved through the formation of an ion pair between this compound and the reactant, which allows the reactant to move from a non-polar phase to a polar phase. This compound also acts as an ionic liquid, which allows it to dissolve a wide range of polar and non-polar compounds.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of this compound on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-4-propylmorpholin-4-ium iodide has several advantages for use in laboratory experiments, including its low toxicity, high solubility, and ability to act as a phase transfer catalyst. However, one limitation of this compound is its cost, as it is a relatively expensive compound. Additionally, this compound may not be suitable for use in certain types of reactions, such as those that require high temperatures or acidic conditions.
Orientations Futures
There are several future directions for research on 4-Methyl-4-propylmorpholin-4-ium iodide. One potential area of study is the development of new catalysts based on this compound for use in organic synthesis. Another potential direction is the investigation of the potential biological effects of this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Applications De Recherche Scientifique
4-Methyl-4-propylmorpholin-4-ium iodide has been used in various scientific research applications, including as a phase transfer catalyst, a reagent in organic synthesis, and as an ionic liquid. This compound has also been utilized in the synthesis of biologically active compounds such as quinolines, benzimidazoles, and pyrimidines.
Propriétés
IUPAC Name |
4-methyl-4-propylmorpholin-4-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO.HI/c1-3-4-9(2)5-7-10-8-6-9;/h3-8H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWDCBAILOGKBB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCOCC1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00638120 | |
| Record name | 4-Methyl-4-propylmorpholin-4-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00638120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93627-54-4 | |
| Record name | NSC133328 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-4-propylmorpholin-4-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00638120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1593242.png)




